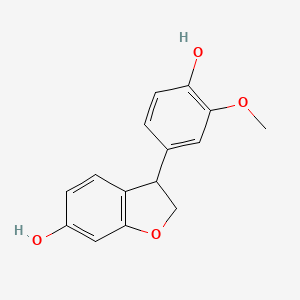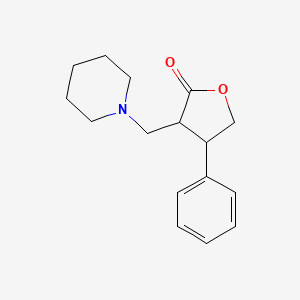
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperidinylmethyl group: This can be done through nucleophilic substitution reactions using piperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions might convert the furanone ring to a more saturated lactone structure.
Substitution: The phenyl and piperidinylmethyl groups can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated furanones, while substitution reactions could introduce various functional groups onto the phenyl or piperidinylmethyl moieties.
Wissenschaftliche Forschungsanwendungen
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydro-4-phenyl-2(3H)-furanone: Lacks the piperidinylmethyl group, which might affect its biological activity and chemical reactivity.
4-Phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone: Similar structure but without the dihydro modification, potentially leading to different reactivity and stability.
Uniqueness
The presence of both the phenyl and piperidinylmethyl groups in dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
99518-92-0 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
4-phenyl-3-(piperidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(11-17-9-5-2-6-10-17)15(12-19-16)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
InChI-Schlüssel |
VUFVLVDWBWIBFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2C(COC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

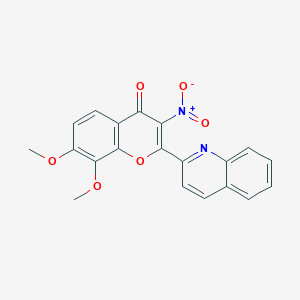
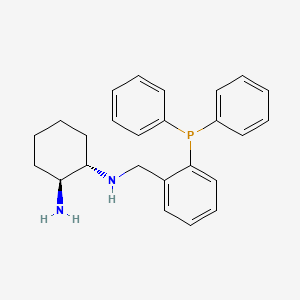
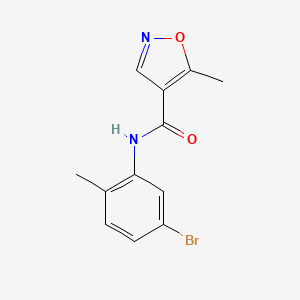

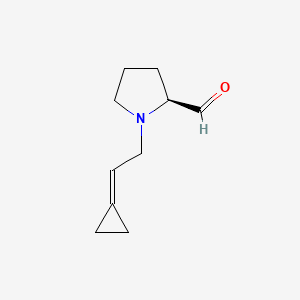
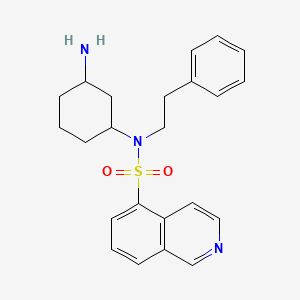
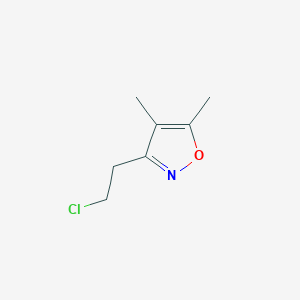

![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
